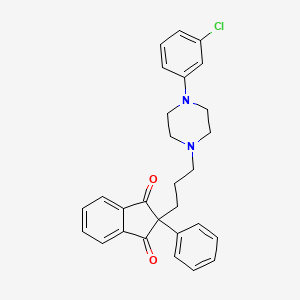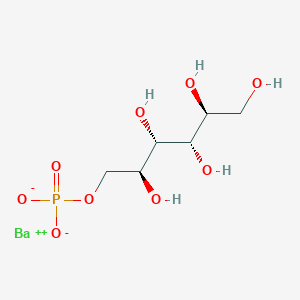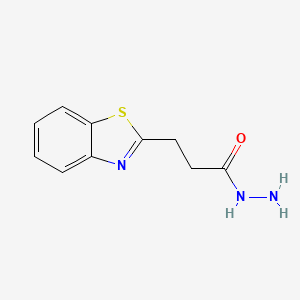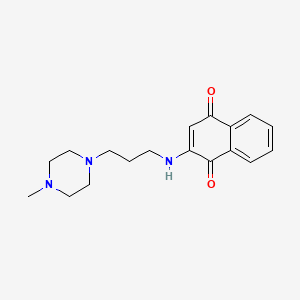
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . Naphthoquinones are characterized by their quinoid structure, which is responsible for their redox properties and ability to participate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives typically involves the oxidation of naphthalene or its derivatives. One common method is the oxidation of naphthalene using chromium trioxide in acetic acid or sulfuric acid . Another method involves the use of cerium compounds as oxidizing agents, which can yield high amounts of the desired product .
This can be achieved through nucleophilic substitution reactions where the amino group is introduced under controlled conditions .
Industrial Production Methods
Industrial production of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The use of vanadium oxide as a catalyst ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthoquinone derivatives undergo various types of chemical reactions, including:
Oxidation: Naphthoquinones can be oxidized to form more complex quinone structures.
Reduction: They can be reduced to form hydroquinones, which are important intermediates in many chemical processes.
Substitution: Naphthoquinones can undergo nucleophilic substitution reactions where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, cerium compounds, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and complex quinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-naphthoquinone derivatives involves their ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to various biological effects . The compound can also interact with specific molecular targets, such as protein tyrosine phosphatases and receptor tyrosine kinases, modulating their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone used as a coagulant and in the synthesis of vitamins K1 and K2.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic properties.
Plumbagin: A natural naphthoquinone with anti-cancer and anti-inflammatory activities.
Uniqueness
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones . Its ability to interact with specific molecular targets and generate ROS makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
38528-40-4 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[3-(4-methylpiperazin-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H23N3O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-17(22)14-5-2-3-6-15(14)18(16)23/h2-3,5-6,13,19H,4,7-12H2,1H3 |
InChI-Schlüssel |
XVOWQUMVQNCAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


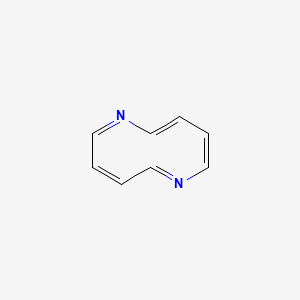
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)

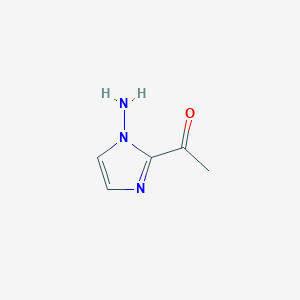
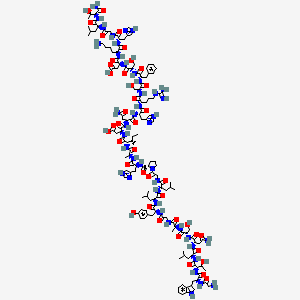
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
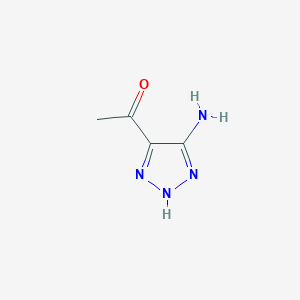
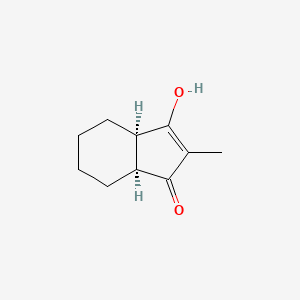
![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
